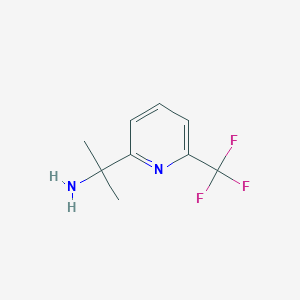
2-(6-(Trifluoromethyl)pyridin-2-yl)propan-2-amine
Cat. No. B1466024
Key on ui cas rn:
1192356-25-4
M. Wt: 204.19 g/mol
InChI Key: SHWJCFHMVIPNER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08426448B2
Procedure details


Add N-[1-methyl-1-(6-trifluoromethyl-pyridin-2-yl)-ethyl]-acetamide (20 g; 81.2 mmol) to a mixture of water (30 mL) and concentrated hydrochloric acid (30 mL; 365 mmol). Heat the mixture to 90° C. for 16 hours. Cool the mixture to 15° C. and add 100 mL 5 N sodium hydroxide to pH 13. Extract the mixture three times with t-butylmethyl ether (100 mL). Combine the t-butylmethyl ether layers and extract with 1 N HCl (100 mL), then twice with 0.5 N HCl (100 mL). Combine the acidic aqueous layers and stir with t-butylmethyl ether (50 mL). Clarify the mixture by filtration and separate the layers. Add brine (100 mL) and 5 N NaOH (70 mL) to pH 13. Extract the aqueous layer 3 times with t-butylmethyl ether (100 mL). Combine the t-butylmethyl ether layers and wash with a mixture of brine (95 mL) and 5 N NaOH (5 mL). Separate the layers and add sodium sulfate to the t-butylmethyl ether layer. Filter and concentrate the filtrate under reduced pressure to afford the title compound as a brown oil (14.2 g, 69.54 mmol; 86%) 1H NMR 500.174 MHz (CDCl3) δ 7.79 (t, J=7.96 Hz, 1H), 7.64 (d, J=7.69 Hz, 1H), 7.49 (d, J=7.69 Hz, 1H), 2.0 (s, 2H), 1.50 (s, 6H). HRMS (ESI) m/z (M+H)1 calcd for C9H12F3N2: 205.0947, found 205.0946.
Name
N-[1-methyl-1-(6-trifluoromethyl-pyridin-2-yl)-ethyl]-acetamide
Quantity
20 g
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]([NH:14]C(=O)C)([C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([C:10]([F:13])([F:12])[F:11])[N:5]=1)[CH3:3].Cl.[OH-].[Na+]>O>[CH3:3][C:2]([NH2:14])([C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([C:10]([F:12])([F:13])[F:11])[N:5]=1)[CH3:1] |f:2.3|
|
Inputs


Step One
|
Name
|
N-[1-methyl-1-(6-trifluoromethyl-pyridin-2-yl)-ethyl]-acetamide
|
|
Quantity
|
20 g
|
|
Type
|
reactant
|
|
Smiles
|
CC(C)(C1=NC(=CC=C1)C(F)(F)F)NC(C)=O
|
Step Two
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Step Three
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
90 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
Combine the acidic aqueous layers and stir with t-butylmethyl ether (50 mL)
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
Cool the mixture to 15° C.
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
Extract the mixture three times with t-butylmethyl ether (100 mL)
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
Combine the t-butylmethyl ether layers and extract with 1 N HCl (100 mL)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
Clarify the mixture by filtration
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
separate the layers
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
Extract the aqueous layer 3 times with t-butylmethyl ether (100 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
Combine the t-butylmethyl ether layers and wash with a mixture of brine (95 mL) and 5 N NaOH (5 mL)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Separate the layers
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
add sodium sulfate to the t-butylmethyl ether layer
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
Filter
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrate the filtrate under reduced pressure
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC(C)(C1=NC(=CC=C1)C(F)(F)F)N
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 69.54 mmol | |
| AMOUNT: MASS | 14.2 g | |
| YIELD: PERCENTYIELD | 86% | |
| YIELD: CALCULATEDPERCENTYIELD | 85.6% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

